5-(5-{(E)-[6-acetyl-5-(2,4-dimethoxyphenyl)-7-methyl-3-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidin-2(3H)-ylidene]methyl}furan-2-yl)-2-chlorobenzoic acid
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Overview
Description
5-(5-{(E)-[6-acetyl-5-(2,4-dimethoxyphenyl)-7-methyl-3-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidin-2(3H)-ylidene]methyl}furan-2-yl)-2-chlorobenzoic acid is a complex organic compound with a unique structure that combines multiple functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(5-{(E)-[6-acetyl-5-(2,4-dimethoxyphenyl)-7-methyl-3-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidin-2(3H)-ylidene]methyl}furan-2-yl)-2-chlorobenzoic acid involves multiple steps, starting from readily available starting materials. The key steps include the formation of the thiazolo[3,2-a]pyrimidine core, followed by the introduction of the furan and benzoic acid moieties. The reaction conditions typically involve the use of strong acids or bases, high temperatures, and specific catalysts to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of this compound would likely involve optimizing the synthetic route to minimize costs and maximize efficiency. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
5-(5-{(E)-[6-acetyl-5-(2,4-dimethoxyphenyl)-7-methyl-3-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidin-2(3H)-ylidene]methyl}furan-2-yl)-2-chlorobenzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions can vary widely depending on the desired transformation, but typically involve controlled temperatures, specific solvents, and catalysts.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a compound with additional oxygen-containing functional groups, while reduction could result in a more saturated molecule.
Scientific Research Applications
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, as well as a reagent in various organic reactions.
Biology: It may have biological activity that makes it useful in the study of cellular processes and biochemical pathways.
Medicine: The compound could be investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.
Industry: It may be used in the development of new materials or as a catalyst in industrial processes.
Mechanism of Action
The mechanism of action of 5-(5-{(E)-[6-acetyl-5-(2,4-dimethoxyphenyl)-7-methyl-3-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidin-2(3H)-ylidene]methyl}furan-2-yl)-2-chlorobenzoic acid involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s structure allows it to bind to these targets and modulate their activity, leading to the observed effects.
Comparison with Similar Compounds
Similar Compounds
2,4-Dimethoxybenzoic acid: Shares the dimethoxyphenyl group but lacks the thiazolo[3,2-a]pyrimidine core.
1-(3,4-Dimethoxyphenyl)ethanone: Contains the dimethoxyphenyl group but differs in the rest of the structure.
1,3-Dimethylbarbituric acid: A barbiturate with a different core structure but similar functional groups.
Uniqueness
The uniqueness of 5-(5-{(E)-[6-acetyl-5-(2,4-dimethoxyphenyl)-7-methyl-3-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidin-2(3H)-ylidene]methyl}furan-2-yl)-2-chlorobenzoic acid lies in its combination of functional groups and the thiazolo[3,2-a]pyrimidine core, which confer specific chemical and biological properties not found in the similar compounds listed above.
Properties
Molecular Formula |
C29H23ClN2O7S |
---|---|
Molecular Weight |
579.0 g/mol |
IUPAC Name |
5-[5-[(E)-[6-acetyl-5-(2,4-dimethoxyphenyl)-7-methyl-3-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidin-2-ylidene]methyl]furan-2-yl]-2-chlorobenzoic acid |
InChI |
InChI=1S/C29H23ClN2O7S/c1-14-25(15(2)33)26(19-8-6-17(37-3)12-23(19)38-4)32-27(34)24(40-29(32)31-14)13-18-7-10-22(39-18)16-5-9-21(30)20(11-16)28(35)36/h5-13,26H,1-4H3,(H,35,36)/b24-13+ |
InChI Key |
XDUGJILQUZNCBC-ZMOGYAJESA-N |
Isomeric SMILES |
CC1=C(C(N2C(=O)/C(=C\C3=CC=C(O3)C4=CC(=C(C=C4)Cl)C(=O)O)/SC2=N1)C5=C(C=C(C=C5)OC)OC)C(=O)C |
Canonical SMILES |
CC1=C(C(N2C(=O)C(=CC3=CC=C(O3)C4=CC(=C(C=C4)Cl)C(=O)O)SC2=N1)C5=C(C=C(C=C5)OC)OC)C(=O)C |
Origin of Product |
United States |
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